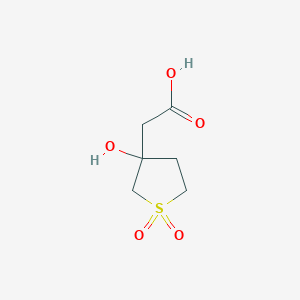

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Description

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene ring with a hydroxyl (-OH) substituent at the 3-position and a sulfone (-SO₂) group at the 1,1-positions. The hydroxyl and sulfone groups likely enhance its solubility in polar solvents and influence its reactivity in pharmaceutical or materials science applications.

Properties

Molecular Formula |

C6H10O5S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |

InChI |

InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |

InChI Key |

JLHBZSIXJMRASY-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves multi-step reactions starting from tetrahydrothiophene derivatives. The key transformations include:

Oxidation of tetrahydrothiophene to the sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to the sulfone (1,1-dioxide) form using oxidizing agents such as hydrogen peroxide or peracids.

Introduction of the hydroxyl group at the 3-position: Hydroxylation is achieved either by direct oxidation or by functional group transformations on appropriately substituted intermediates.

Attachment of the acetic acid moiety: This is commonly introduced via alkylation or carboxylation reactions on the thiophene ring or its derivatives.

Specific Synthetic Methodologies

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation | Hydrogen peroxide, sodium hydroxide, or peracids | Converts tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene (sulfone) ring. |

| 2 | Hydroxylation | Boron tribromide in dichloromethane at low temperature, followed by ethanol addition | Introduces hydroxyl group at 3-position with regioselectivity. |

| 3 | Carboxylation/Alkylation | Reaction with chloroacetic acid or equivalent, often in acetic acid solvent with sodium acetate catalyst | Attaches acetic acid side chain at 3-position. |

| 4 | Purification | Recrystallization from dimethylformamide/acetic acid mixture | Enhances purity and yield. |

This sequence is supported by literature indicating that refluxing the intermediate in acetic acid with sodium acetate as a catalyst improves reaction homogeneity and yield. Temperature control is critical, typically maintained between 100–120°C during reflux to optimize product formation and minimize side reactions.

Oxidation and Hydrolysis Steps

The oxidation step is crucial for converting the sulfur atom to the sulfone, which significantly affects the compound's reactivity and solubility. Hydrogen peroxide is a preferred oxidant due to its mildness and environmental compatibility. The oxidation is often followed by hydrolysis steps under basic conditions (e.g., sodium hydroxide) to convert intermediates into the free acid form.

Industrial and Scale-Up Considerations

Bulk Synthesis

Industrial production of this compound involves optimization of the above synthetic steps for large-scale manufacturing. Key factors include:

Choice of solvents: Polar solvents like acetic acid and dimethylformamide are favored for their ability to dissolve reactants and intermediates effectively.

Catalyst selection: Lewis acids or sodium acetate are used to enhance reaction rates and stereochemical control.

Continuous-flow systems: Implementing continuous-flow reactors can improve atom economy, reduce by-products, and allow better temperature and pressure control, facilitating scale-up.

Workup and Purification

Post-reaction, the crude product is typically purified by recrystallization or chromatographic techniques. Acidification steps using inorganic acids (e.g., hydrochloric acid) are employed to convert salts to the free acid form. The product is then isolated by filtration and drying under controlled conditions to ensure stability.

Analytical Validation of Product

Ensuring the structural integrity and purity of the synthesized compound involves a combination of analytical techniques:

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Tetrahydrothiophene derivatives |

| Key Reagents | Hydrogen peroxide, boron tribromide, sodium hydroxide, chloroacetic acid, sodium acetate |

| Reaction Conditions | Low temperature oxidation, reflux in acetic acid (100–120°C), inert atmosphere |

| Purification Techniques | Recrystallization (DMF/acetic acid), acidification with inorganic acids |

| Scale-up Strategies | Continuous-flow reactors, solvent and catalyst optimization |

| Analytical Techniques | NMR, IR, HPLC-MS, X-ray crystallography |

Research Findings and Notes

The hydroxyl and sulfone groups enhance solubility in polar solvents and influence reactivity, making the compound suitable for pharmaceutical and materials science applications.

Reaction parameters such as solvent polarity, temperature, and catalyst choice critically influence yield and stereochemical outcomes.

Safety protocols include handling under fume hoods with personal protective equipment, storage in airtight containers at controlled temperatures, and proper neutralization of spills.

No direct patented methods for this exact compound were found; however, analogous processes involving oxidation and acidification steps are well documented and scalable.

This detailed overview consolidates current knowledge on the preparation of this compound, providing a foundation for research and industrial synthesis efforts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dioxido group can be reduced to form the corresponding sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield sulfides.

Scientific Research Applications

Based on the search results provided, here's what is known about the compound "2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid" and related compounds:

Nomenclature and Identifiers:

- IUPAC Name: While the search results don't explicitly provide the IUPAC name for "this compound", they do offer names for a related compound, "Glycine, N-(tetrahydro-4-hydroxy-1,1-dioxido-3-thienyl)-" .

- CAS Number: 294669-00-4

- Other names and Synonyms :

- (4-Hydroxy-1,1-Dioxo-Tetrahydro-1-Thiophen-3-Yl-Amino)-Acetic Acid

- 2-((4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)acetic acid

- (4-hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid

- N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine

- (3-hydroxy-1,1-dioxothiolan-4-ylamino)acetic acid

Chemical Properties:

- Molecular Formula: C6H11NO5S

- It is also listed as Glycine, N-(tetrahydro-4-hydroxy-1,1-dioxido-3-thienyl)-

Potential Applications and Research Areas

While the provided search results do not offer explicit applications for "this compound", they do point to research areas where similar compounds are relevant:

- Heterocyclic Amine Carcinogens: Research has focused on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Studies investigate the formation of heterocyclic amines (HCAs) and the potential role of creatine supplementation in their formation .

- DNA Adduct Formation: Research explores DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .

- Industrial Applications: While not specific to this compound, industrial wireless sensors have widespread industrial applications .

- Academic Research: Academic writing and historical knowledge are being explored .

- Available from ChemScene : It is listed on ChemScene .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxido groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid can be contextualized by comparing it to related sulfone- or thiophene-containing derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Functional Group Influence: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (). The sulfone group (common to all listed compounds) increases oxidative stability and polarity, contrasting with Thiophene-3-acetic Acid (), which lacks sulfone and exhibits lower molecular weight.

Synthesis and Stability: Discontinuation of 2-(3-Amino-...) () suggests challenges in synthesis or stability, possibly due to the reactive amino group. The hydroxyl group in the target compound may offer better stability while retaining synthetic versatility.

2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid () highlights the role of hybrid heterocycles in modulating bioactivity, suggesting the target compound could be explored for similar applications.

Safety Considerations :

- Analogous compounds like Thiophene-3-acetic Acid require stringent inhalation safety measures (). The target compound’s hydroxyl and sulfone groups may necessitate additional handling precautions due to enhanced reactivity.

Biological Activity

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, also known as a derivative of tetrahydrothiophene, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfur-containing structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H11NO5S

- Molecular Weight : 237.23 g/mol

- CAS Number : 294669-00-4

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

Therapeutic Applications

The potential applications of this compound include:

- Neuroprotective Agents : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.

- Anti-cancer Research : Some studies have indicated that derivatives of thiophene compounds can induce apoptosis in cancer cells.

- Metabolic Disorders : The compound may influence metabolic pathways, making it a candidate for research in diabetes and obesity management.

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of thiophene derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .

Case Study 2: Antimicrobial Activity

Research conducted by Bidepharm demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Neuroprotection | Reduced oxidative stress in neuronal cells |

| Bidepharm | Antimicrobial | Significant activity against S. aureus and E. coli |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, and what parameters critically influence yield?

- Methodological Answer : Common synthetic routes involve refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Key parameters include solvent polarity (acetic acid enhances reaction homogeneity), temperature control (reflux conditions ~100–120°C), and catalyst selection (e.g., Lewis acids for stereochemical control) . For scalability, continuous-flow systems under optimized pressure and temperature can improve atom economy and reduce by-products .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of techniques:

- X-ray crystallography for unambiguous stereochemical confirmation, as demonstrated for structurally related benzothiazin derivatives .

- NMR spectroscopy (1H/13C) to verify substituent positioning, referencing IUPAC-named analogs like 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid .

- HPLC-MS for purity assessment, using gradient elution to resolve trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines, including:

- Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

- Storage in inert, airtight containers at controlled temperatures to prevent degradation .

- Neutralization of spills with non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis, such as diastereomer separation, be systematically addressed?

- Methodological Answer : Utilize selective crystallization in solvents like ethanol or hexane to isolate cis/trans isomers, as shown in the synthesis of tetrahydrothiophen derivatives . For recalcitrant mixtures, Lewis acid-mediated isomerization (e.g., AlCl₃ in toluene) can convert undesired isomers to the target configuration . Monitor progress via chiral HPLC with a cellulose-based column for enantiomeric resolution .

Q. What strategies minimize by-product formation in large-scale synthesis of this compound?

- Methodological Answer :

- Continuous-flow reactors enhance mixing efficiency and reduce side reactions (e.g., dimerization) by maintaining precise stoichiometric ratios .

- In-line purification using scavenger resins (e.g., sulfonic acid-functionalized silica) to trap unreacted reagents .

- Design of Experiments (DoE) to optimize parameters like pH, temperature, and solvent ratios, reducing waste generation .

Q. How can analytical methods resolve discrepancies in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Comparative SAR studies : Cross-reference bioactivity data of analogs (e.g., methoxy-substituted triazole derivatives) to identify functional group contributions .

- Standardized assay protocols : Ensure consistent microbial strains (e.g., Candida albicans ATCC 10231) and inhibition thresholds (e.g., MIC ≤ 16 µg/mL) to reduce inter-study variability .

- Meta-analysis of IC₅₀ values using computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What advanced techniques quantify trace impurities or degradation products in this compound?

- Methodological Answer :

- GC-MS with derivatization : Convert polar degradation products (e.g., sulfonic acids) to volatile trimethylsilyl esters for enhanced detection .

- Stability-indicating HPLC : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative by-products .

- ICP-MS for detecting residual metal catalysts (e.g., Al, Sn) at ppb levels .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in graded polarity solvents (e.g., water, DMSO, chloroform) under standardized conditions (25°C, 24 hr equilibration) .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility gaps, particularly with long-chain alkanes .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may artificially lower measured solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.